molecular formula C15H13Cl2NO4S B2449908 N-(4-acetylphenyl)-2,5-dichloro-4-methoxybenzene-1-sulfonamide CAS No. 2361776-55-6

N-(4-acetylphenyl)-2,5-dichloro-4-methoxybenzene-1-sulfonamide

Cat. No.: B2449908
CAS No.: 2361776-55-6
M. Wt: 374.23
InChI Key: CNNLIIKRURNZMB-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2,5-dichloro-4-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of aromatic anilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with an aromatic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2,5-dichloro-4-methoxybenzene-1-sulfonamide typically involves the reaction of 4-acetylphenylamine with 2,5-dichloro-4-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2,5-dichloro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilides or sulfonamides.

Scientific Research Applications

N-(4-acetylphenyl)-2,5-dichloro-4-methoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,5-dichloro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of heat shock protein HSP 90-alpha, which plays a crucial role in protein folding and stability . This inhibition can result in the destabilization of client proteins and induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylphenyl)acetamide
  • N-(4-Acetylphenyl)maleic imide
  • N-(4-Acetylphenyl)carbamothioyl pivalamide

Uniqueness

N-(4-acetylphenyl)-2,5-dichloro-4-methoxybenzene-1-sulfonamide is unique due to the presence of both dichloro and methoxy substituents on the benzene ring, which can enhance its reactivity and biological activity.

Properties

IUPAC Name

N-(4-acetylphenyl)-2,5-dichloro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-9(19)10-3-5-11(6-4-10)18-23(20,21)15-8-12(16)14(22-2)7-13(15)17/h3-8,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNLIIKRURNZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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